5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

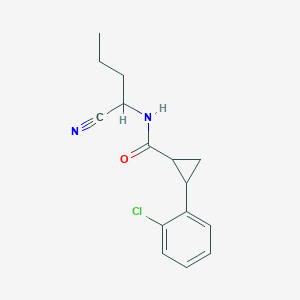

5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid is a furan carboxylic acid compound. It has a molecular weight of 216.26 . This compound has attracted considerable attention in scientific research due to its potential uses in various fields, including medicine, pharmacology, and materials science.

Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name 5-{[(2-methoxyethyl)sulfanyl]methyl}-2-furoic acid . The InChI code provides a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 216.26 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Furan Derivatives from Endophytic Fungi

Research on furan derivatives, including 5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid, has shown significant progress, particularly in isolating new compounds from endophytic fungi. For instance, a study by Chen et al. (2017) isolated new furan derivatives from the mangrove-derived endophytic fungus Coriolopsis sp. J5. These compounds were derived from the mangrove plant Ceriops tagal and were identified using various spectroscopic techniques, showing the potential of furan derivatives in natural product chemistry and pharmacology (Chen et al., 2017).

Enzyme-catalyzed Oxidation for Polymer Production

Furan-2,5-dicarboxylic acid (FDCA), a derivative of furan compounds, has emerged as a biobased platform chemical for polymer production. Dijkman et al. (2014) identified an FAD-dependent enzyme active towards related furan compounds, capable of converting them into FDCA. This enzyme-mediated process demonstrates a potential route for sustainable polymer production, highlighting the importance of furan derivatives in green chemistry and industrial applications (Dijkman, Groothuis & Fraaije, 2014).

Anti-Tobacco Mosaic Virus and Cytotoxic Activities

Furan-2-carboxylic acids, closely related to 5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid, have been isolated from various sources like Nicotiana tabacum. Wu et al. (2018) found that these compounds exhibited significant anti-Tobacco Mosaic Virus (TMV) activity and moderate cytotoxicity against human tumor cell lines. This suggests the potential of furan derivatives in antiviral and anticancer research (Wu et al., 2018).

Biocatalytic Synthesis and Industrial Applications

The biocatalytic synthesis of furan carboxylic acids, including derivatives of 5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid, has been explored for industrial applications. Jia et al. (2019) demonstrated the use of enzyme cascade systems for controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), a related compound. These processes showcase the potential of biocatalysis in the efficient and sustainable synthesis of furan derivatives for pharmaceutical and polymer industries (Jia, Zong, Zheng & Li, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-12-4-5-14-6-7-2-3-8(13-7)9(10)11/h2-3H,4-6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZFYCMBDKCSGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSCC1=CC=C(O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363468.png)

![N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2363472.png)

![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)

![7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363480.png)

![(E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363481.png)

![(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2363483.png)